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molecular formula C7H5BrN4 B8403789 5-bromo-2-(1H-1,2,3-triazol-1-yl)pyridine

5-bromo-2-(1H-1,2,3-triazol-1-yl)pyridine

Cat. No. B8403789
M. Wt: 225.05 g/mol
InChI Key: FAUKVPVFFMMMBF-UHFFFAOYSA-N
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Patent
US06689779B2

Procedure details

In 20 ml of 1-methyl-2-pyrrolidone was dissolved 1.72 g of 2,5-dibromopyridine, followed by the addition of 500 mg of 2H-(1,2,3)-triazole and 3 g of potassium carbonate at room temperature. Reaction was conducted at 100° C. for 24 hours. After completion of the reaction, the same post-treatment as in Preparation Example 3 was carried out to obtain the title compound. 120 mg.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[N:9]1[NH:10][N:11]=[CH:12][CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>CN1CCCC1=O>[N:9]1([C:2]2[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=2)[CH:13]=[CH:12][N:11]=[N:10]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N=1NN=CC1
Name
Quantity
3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
1.72 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
20 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the same post-treatment as in Preparation Example 3

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1(N=NC=C1)C1=NC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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